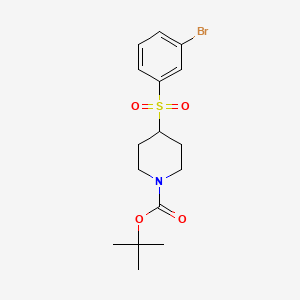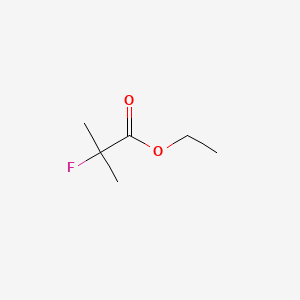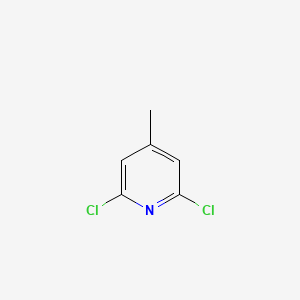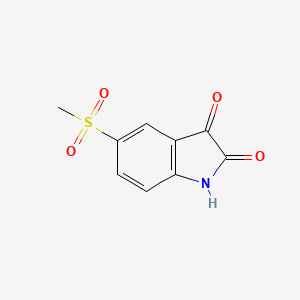
Tert-butyl 4-(3-bromophenylsulfonyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(3-bromophenylsulfonyl)piperidine-1-carboxylate (TBPSPC) is a chemical compound that has a wide range of applications in scientific research. It is a highly versatile reagent that can be used in a variety of lab experiments and processes. TBPSPC has been widely studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments. It is also used in the synthesis of various compounds and materials.
Applications De Recherche Scientifique
Drug Synthesis Intermediary
This compound serves as an intermediate in the synthesis of various drugs. For instance, it is used in the production of Niraparib , a poly (ADP-ribose) polymerase (PARP) inhibitor, which shows efficacy in treating BRCA-1 and -2 mutant tumors . The bromophenylsulfonyl group in the compound provides a reactive site for further chemical modifications, making it a versatile building block in medicinal chemistry.
Mécanisme D'action
Target of Action
Tert-butyl 4-(3-bromophenylsulfonyl)piperidine-1-carboxylate is an intermediate of Niraparib , a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor. PARP is a family of proteins involved in cellular processes such as DNA repair, genomic stability, and programmed cell death .
Mode of Action
As an intermediate of Niraparib, this compound likely contributes to the inhibition of PARP. PARP inhibitors work by trapping PARP on the DNA at sites of single-strand breaks, preventing the repair of these breaks and leading to the formation of more complex DNA damage .
Biochemical Pathways
The compound’s action on PARP affects the DNA damage response pathwayThese breaks are normally repaired by the homologous recombination pathway, but in cells with mutations in BRCA1 or BRCA2, this pathway is defective, leading to cell death .
Pharmacokinetics
As an intermediate, its adme properties would be transformed during the synthesis of the final active compound, niraparib .
Result of Action
The result of the compound’s action, through its contribution to the activity of Niraparib, is the selective killing of cells with mutations in BRCA1 or BRCA2. This is due to their inability to repair double-strand DNA breaks when PARP is inhibited .
Action Environment
The action of Tert-butyl 4-(3-bromophenylsulfonyl)piperidine-1-carboxylate, as an intermediate in the synthesis of Niraparib, would be influenced by the conditions of the chemical reactions involved in the synthesis. These could include factors such as temperature, pH, and the presence of other reactants or catalysts.
Propriétés
IUPAC Name |
tert-butyl 4-(3-bromophenyl)sulfonylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO4S/c1-16(2,3)22-15(19)18-9-7-13(8-10-18)23(20,21)14-6-4-5-12(17)11-14/h4-6,11,13H,7-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNNFLGHYKULLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449430 |
Source


|
| Record name | tert-Butyl 4-(3-bromobenzene-1-sulfonyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-bromophenylsulfonyl)piperidine-1-carboxylate | |
CAS RN |
887591-23-3 |
Source


|
| Record name | 1,1-Dimethylethyl 4-[(3-bromophenyl)sulfonyl]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887591-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(3-bromobenzene-1-sulfonyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine](/img/structure/B1311329.png)









